1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine
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Overview
Description
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a unique combination of a chloronitrophenyl group and a fluorophenyl group attached to a piperazine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a chloronitrobenzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, polar aprotic solvents.
Reduction: Iron powder, hydrochloric acid.
Major Products Formed
Oxidation: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of an amino derivative from the nitro group.
Scientific Research Applications
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Chloro-5-nitrophenyl)methyl]-4-phenylpiperazine: Similar structure but lacks the fluorine atom.
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine: Similar structure with the fluorine atom in a different position.
Uniqueness
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. The combination of the chloronitrophenyl and fluorophenyl groups also contributes to its distinct properties compared to other piperazine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-15-6-5-14(22(23)24)11-13(15)12-20-7-9-21(10-8-20)17-4-2-1-3-16(17)19/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNKICHWHXDCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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